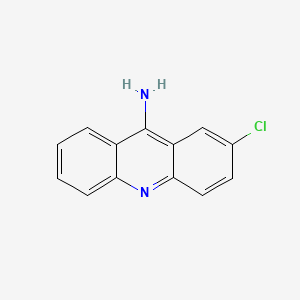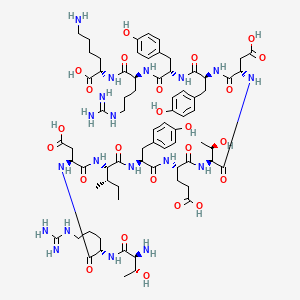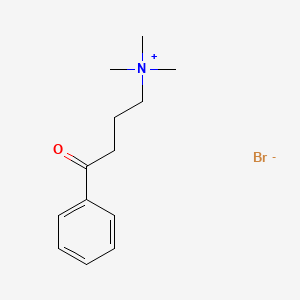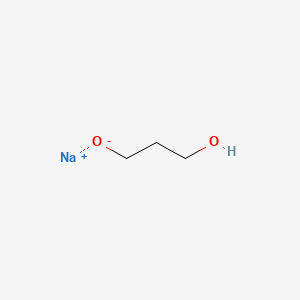
Propane-1,3-diol, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,3-diol, sodium salt is an organic compound with the molecular formula C₃H₇NaO₂. It is a derivative of propane-1,3-diol, where one of the hydroxyl groups is replaced by a sodium ion. This compound is known for its applications in various chemical processes and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of propane-1,3-diol, sodium salt typically involves the reaction of propane-1,3-diol with a sodium-containing reagent. One common method is the reaction of propane-1,3-diol with sodium hydroxide, resulting in the formation of this compound and water. The reaction is usually carried out under controlled conditions to ensure complete conversion and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using sodium methoxide or sodium hydroxide as the sodium source. The reaction is typically conducted in a solvent such as methanol, and the product is isolated by evaporative cooling and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,3-diol, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form propane-1,3-diol.
Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Propane-1,3-diol can be converted to 3-hydroxypropionic acid.
Reduction: The reduction process yields propane-1,3-diol.
Substitution: Various substituted propane-1,3-diols can be formed depending on the reagents used .
Applications De Recherche Scientifique
Propane-1,3-diol, sodium salt has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of polytrimethylene terephthalate (PTT), a type of polyester used in textiles and plastics .
Mécanisme D'action
The mechanism of action of propane-1,3-diol, sodium salt involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the sodium ion facilitates the attack on electrophilic centers. In biological systems, it can participate in metabolic pathways involving the conversion of diols to other functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,3-diol: The parent compound without the sodium ion.
1,2-Propanediol: A similar diol with hydroxyl groups on adjacent carbon atoms.
Ethylene glycol: A diol with two hydroxyl groups on a two-carbon chain.
Uniqueness
Propane-1,3-diol, sodium salt is unique due to the presence of the sodium ion, which imparts different chemical reactivity and solubility properties compared to its parent compound and other similar diols. This makes it particularly useful in specific industrial and research applications .
Propriétés
Numéro CAS |
59571-05-0 |
|---|---|
Formule moléculaire |
C3H7NaO2 |
Poids moléculaire |
98.08 g/mol |
Nom IUPAC |
sodium;3-hydroxypropan-1-olate |
InChI |
InChI=1S/C3H7O2.Na/c4-2-1-3-5;/h4H,1-3H2;/q-1;+1 |
Clé InChI |
XERFBGWORQPLCN-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


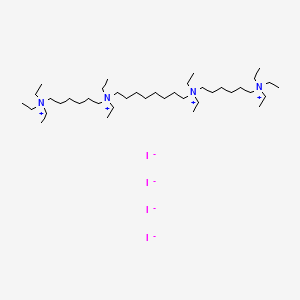
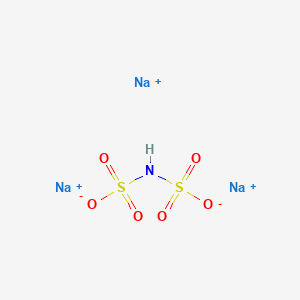
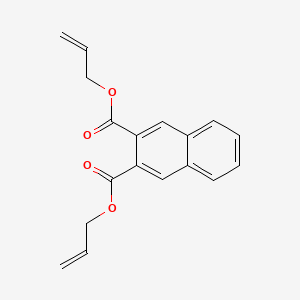
![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
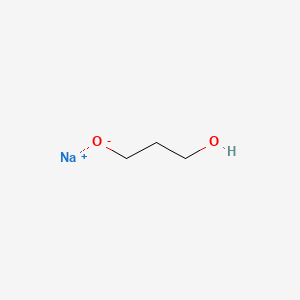
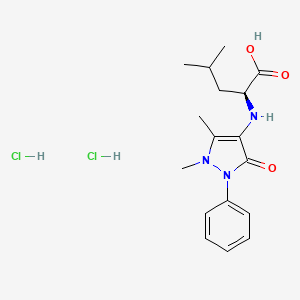
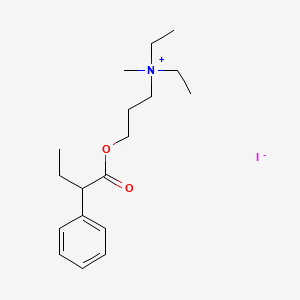
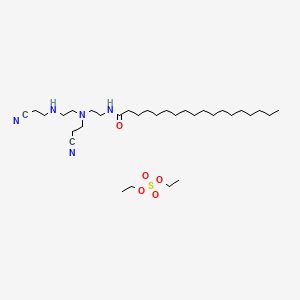
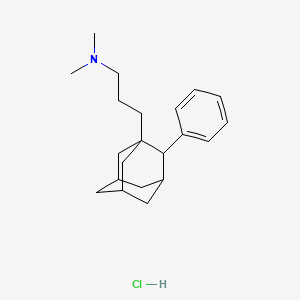
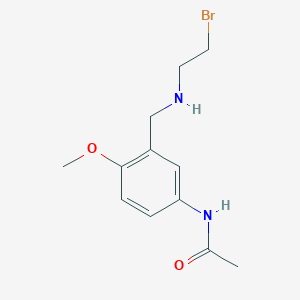
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
